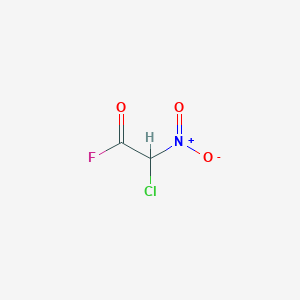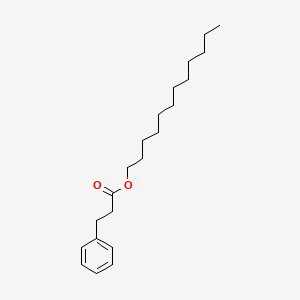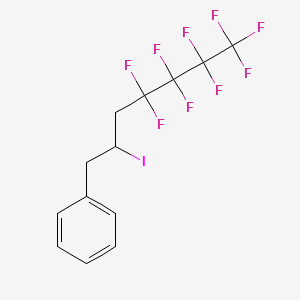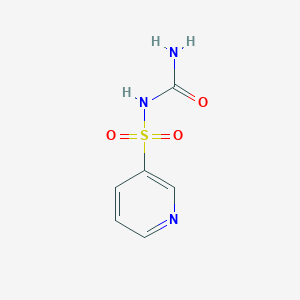![molecular formula C10H21ClOSi B14296693 Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane CAS No. 113948-79-1](/img/structure/B14296693.png)
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorobutene moiety, and a dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-chlorobut-2-en-1-ol. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction proceeds with high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
化学反应分析
Types of Reactions
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorobutene moiety to butane derivatives.
Substitution: The chlorine atom in the chlorobutene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
科学研究应用
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The chlorobutene moiety can undergo various transformations, making the compound versatile in synthetic applications .
相似化合物的比较
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
Tert-butyl(4-bromobutoxy)dimethylsilane: Contains a bromine atom instead of chlorine.
Tert-butyl(4-fluorobutoxy)dimethylsilane: Features a fluorine atom in place of chlorine.
Uniqueness
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the chlorobutene moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
113948-79-1 |
|---|---|
分子式 |
C10H21ClOSi |
分子量 |
220.81 g/mol |
IUPAC 名称 |
tert-butyl-(4-chlorobut-2-enoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7H,8-9H2,1-5H3 |
InChI 键 |
GVMKGJGEWZQVTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


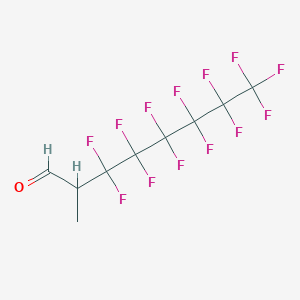
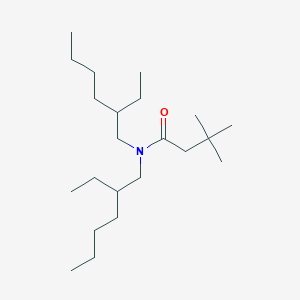
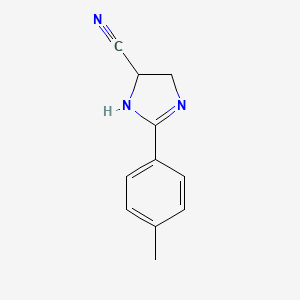
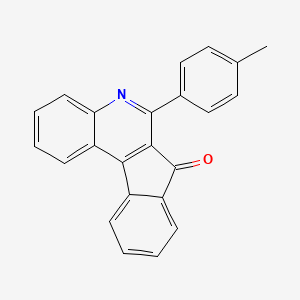
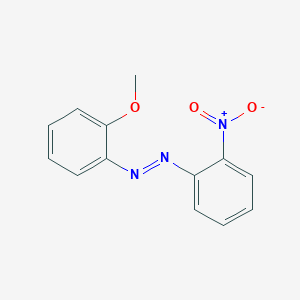
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
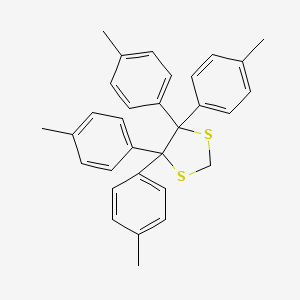
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
